2-(Hydroxymethyl)-3-iodo-5-methoxy-4-pyridinol
Overview
Description
2-(Hydroxymethyl)-3-iodo-5-methoxy-4-pyridinol (HMIP) is a synthetic compound that has been used in a number of scientific research applications. It is a highly versatile compound that can be used as a starting material for various synthetic reactions, as a reagent for biochemical and physiological studies, and as a tool for lab experiments. HMIP is a relatively new compound, and its potential applications are still being explored.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Methods : Research has led to the development of methods for synthesizing various pyridinol derivatives, including those similar to 2-(Hydroxymethyl)-3-iodo-5-methoxy-4-pyridinol. For instance, methods were developed for synthesizing 6-(aminomethyl)-[6-(hydroxymethyl)-] and 4,6-bis(dialkylammo)-2-methyl-3-pyridinols (Smirnov et al., 1965).
Reactivity Studies : Studies have explored the reactivity of pyridinol derivatives toward chain-carrying peroxyl radicals in organic solutions, revealing that some synthesized pyridinols are highly effective phenolic chain-breaking antioxidants (Wijtmans et al., 2004).
Photoluminescence and Magnetic Properties : A study on lanthanide clusters using 2-(hydroxymethyl)pyridine demonstrated unique physical properties, where certain cluster compositions showed single-molecule magnetism behavior and intense red photoluminescence (Alexandropoulos et al., 2011).
Electrochemical Applications : Electroreduction of substituents on a pyridine ring, including hydroxymethyl groups, has been studied, providing insights into the reduction mechanism and potential applications in synthesis (Nonaka et al., 1981).
Biomimetic Models : Research into biomimetic models for [Fe]hydrogenase involved the use of acylmethyl(hydroxymethyl)pyridine ligands, contributing to the understanding of hydrogenase structure and function (Song et al., 2012).
Optical and Photophysical Properties
Luminescence Studies : Quantum yields and lifetimes of various pyridinol derivatives, including structures related to this compound, have been studied, providing valuable information on their excited states and luminescence properties (Kimura & Nagai, 1976).
Synthesis of Optically Active Derivatives : The synthesis of polythiophene derivatives bearing methoxy and pyridine groups, including investigations into their optical properties, has been conducted, highlighting the potential for applications in organic semiconductors (Takagi et al., 2017).
Environmental and Biological Relevance
Chelating Properties : A study on hydroxypyridinones, including 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, has revealed enhanced iron chelating properties, suggesting potential applications in treating iron overload diseases (Lachowicz et al., 2016).
Photoreaction Studies : Research into the photoreaction of pyridinecarboxylate derivatives in different atmospheres demonstrated unique reaction pathways, including methoxylation and hydroxymethylation, which are relevant to understanding environmental and biological processes (Sugiyama et al., 1982; 1984).
properties
IUPAC Name |
2-(hydroxymethyl)-3-iodo-5-methoxy-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO3/c1-12-5-2-9-4(3-10)6(8)7(5)11/h2,10H,3H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIVDRRESXHINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=C(C1=O)I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255058 | |
Record name | 4-Hydroxy-3-iodo-5-methoxy-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190198-17-4 | |
Record name | 4-Hydroxy-3-iodo-5-methoxy-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-iodo-5-methoxy-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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